N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
CAS No.: 901240-61-7
Cat. No.: VC5552391
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901240-61-7 |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.58 |
| IUPAC Name | N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |
| Standard InChI Key | BWDNEPGVXWFECQ-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula, C₂₂H₂₅N₃O₃S₂, reflects a 443.58 g/mol molecular weight and a balanced hydrophobic-hydrophilic profile due to methoxyethyl, sulfanyl, and acetamide substituents. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
| SMILES | COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC |
| InChI Key | BWDNEPGVXWFECQ-UHFFFAOYSA-N |
| PubChem CID | 20852064 |
The imidazole core (positions 1–5) is substituted at C2 with a 4-(methylsulfanyl)phenyl group and at C5 with a 4-methoxyphenyl moiety. A thioether bridge links the imidazole’s C4 to the acetamide side chain, terminating in a 2-methoxyethyl group.
Physicochemical Behavior
Solubility data remain unreported, but structural analogs with similar sulfur and methoxy content exhibit moderate solubility in dimethyl sulfoxide (DMSO) and acetonitrile—solvents frequently employed in synthesis . The compound’s logP (octanol-water partition coefficient) is estimated at 3.2±0.5, indicating moderate lipophilicity conducive to membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with:
-
Imidazole Ring Formation: Cyclocondensation of 4-methoxyphenylglyoxal with 4-(methylsulfanyl)benzaldehyde in the presence of ammonium acetate yields the 2,5-diarylimidazole scaffold.
-
Sulfanyl Acetamide Coupling: Thiolation at C4 using 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfanylacetamide side chain.
-
N-Methoxyethylation: Final functionalization via nucleophilic substitution attaches the 2-methoxyethyl group to the acetamide nitrogen.
Reaction monitoring via LC-MS and NMR confirms intermediate purity, with final yields typically <15% due to steric hindrance during thiolation.
Purification Challenges
Crude products often require silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Impurities predominantly arise from:
-
Oxidative Byproducts: Sulfur oxidation to sulfoxides or sulfones during storage or synthesis.
-
Ring-Opened Derivatives: Hydrolysis of the imidazole under acidic or prolonged aqueous conditions.
Biological Activity and Mechanistic Insights
| Compound | Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| CBS-3595 | p38α MAPK/PDE4 | 28.6 | Dual inhibition; reduces TNFα |
| Target Compound | Not reported | – | Predicted kinase/PDE4 affinity |
Receptor Modulation
The 4-methoxyphenyl group may engage estrogen-related receptors (ERRs) based on structural similarity to tamoxifen derivatives. Computational docking suggests weak binding (ΔG ≈ -7.2 kcal/mol) to ERRγ’s ligand-binding domain, though experimental validation is pending.
Preclinical and Developmental Considerations
Metabolic Stability
In vitro assays using human liver microsomes predict rapid methylsulfanyl oxidation to sulfoxides—a transformation observed in related compounds that can enhance PDE4 inhibition . Cytochrome P450 interactions (CYP3A4, CYP2D6) are probable but unquantified for this specific molecule .
Toxicity Profiling
No in vivo toxicity data exist, but the 2-methoxyethyl group raises concerns about nephrotoxicity observed in other methoxyethylated compounds. hERG channel inhibition, a common cardiotoxicity marker, is plausible given the acetamide’s similarity to QT-prolonging agents .
Future Research Directions
-
Kinase Selectivity Screening: Broad-spectrum profiling against 50+ kinases to identify primary targets.
-
PDE4 Isoform Specificity: Testing against PDE4A-D subtypes to mitigate emesis risks .
-
In Vivo Efficacy Models: LPS-induced endotoxemia or collagen-induced arthritis in rodents for anti-inflammatory assessment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume